Meropenem trihydraté

Vue d'ensemble

Description

Meropenem is a broad-spectrum carbapenem antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Meropenem works by penetrating bacterial cells and interfering with the synthesis of vital cell wall components, leading to cell death . It is commonly used to treat complicated skin and skin structure infections, complicated intra-abdominal infections, and bacterial meningitis .

In Vivo

Meropenem is used in a variety of scientific research applications, including in vivo studies. It has been used to study the effects of antibiotic resistance in bacteria and to assess the efficacy of other antibiotics. Meropenem has also been used to study the effects of antibiotics on the microbiome of the human gut.

In Vitro

Meropenem is also used in in vitro studies. It has been used to study the effects of antibiotics on bacterial growth and to assess the efficacy of other antibiotics. Meropenem has also been used to study the effects of antibiotics on the microbiome of the human gut.

Mécanisme D'action

Meropenem exerts its bactericidal effects by inhibiting cell wall synthesis. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding proteins (PBPs). By binding to these proteins, Meropenem disrupts the synthesis of the bacterial cell wall, leading to cell death .

Activité Biologique

Meropenem is a broad-spectrum antibiotic, meaning it is effective against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA).

Biochemical and Physiological Effects

Meropenem has a variety of biochemical and physiological effects. It can inhibit the growth of bacteria, alter the permeability of the bacterial cell membrane, and disrupt the metabolism of the bacteria. It can also inhibit the production of toxins, such as exotoxins, and inhibit the synthesis of bacterial enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

The use of meropenem in laboratory experiments has several advantages. It is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria. It is also relatively stable, meaning it can be stored for long periods of time. Additionally, it is easy to use, as it can be administered orally or intravenously. However, there are some limitations to its use in laboratory experiments. It can be toxic to certain types of cells, and it can also cause allergic reactions in some people.

Orientations Futures

The future of meropenem research is promising. It is currently being studied for its potential ability to treat a variety of bacterial infections, including those that are resistant to other antibiotics. It is also being studied for its potential to treat fungal infections, as well as its potential to be used as an antiviral agent. Additionally, it is being studied for its potential to be used as an immunomodulatory agent, as well as its potential to be used as an anti-cancer agent. Finally, it is being studied for its potential to be used as a probiotic, as well as its potential to be used as an adjuvant in vaccines.

Applications De Recherche Scientifique

Meropenem has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their stability.

Biology: Investigated for its interactions with bacterial cells and mechanisms of resistance.

Medicine: Widely used to treat serious bacterial infections, including meningitis, pneumonia, and sepsis.

Industry: Employed in the development of new antibiotics and in pharmaceutical manufacturing.

Safety and Hazards

Meropenem is generally well-tolerated. The most common adverse events reported for meropenem were diarrhea, rash, and nausea/vomiting . It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and it is very toxic to aquatic life . Avoid driving or hazardous activity until you know how meropenem will affect you. Your reactions could be impaired .

Analyse Biochimique

Biochemical Properties

Meropenem trihydrate interacts with several enzymes and proteins. Its strongest affinities are towards penicillin-binding proteins (PBPs) 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus . The interaction with these PBPs inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

Meropenem trihydrate has significant effects on various types of cells and cellular processes. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach its PBP targets . By interfering with the synthesis of vital cell wall components, it leads to cell death . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Meropenem trihydrate involves its binding to PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis leads to cell death . The bactericidal activity of Meropenem results from this inhibition of cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, Meropenem trihydrate shows changes in its effects over time. It penetrates into intra-abdominal tissues and peritoneal fluid within 1 hour, and median peak concentrations in bile and muscle are observed within 2–4 hours after administration .

Dosage Effects in Animal Models

In animal models, the effects of Meropenem trihydrate vary with different dosages. In mice and rats, large intravenous doses of Meropenem (2200-4000 mg/kg) have been associated with ataxia, dyspnea, convulsions, and mortalities .

Metabolic Pathways

Meropenem trihydrate is involved in various metabolic pathways. It undergoes primarily renal elimination, therefore, dosage adjustment is required for patients with renal impairment . It is metabolized into open ring metabolite UK-1a which is also microbiologically active .

Transport and Distribution

Meropenem trihydrate is transported and distributed within cells and tissues. It penetrates most body fluids and tissues rapidly after intravenous administration . It is also actively pumped back into the gut lumen by efflux transporters, particularly P-glycoprotein (P-gp), present in the gastrointestinal tract .

Subcellular Localization

The subcellular localization of Meropenem trihydrate is primarily within the bacterial cell wall where it binds to PBPs and inhibits the synthesis of vital cell wall components . This leads to cell death . The localization of Meropenem within the bacterial cell wall is crucial for its antibacterial activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Meropenem is synthesized through a multi-step process involving the condensation of enol-phosphate ester with a thiol derivative. The key steps include:

Deprotection and Hydrogenation: The diprotected Meropenem is then deprotected and hydrogenated to obtain non-sterile Meropenem Trihydrate.

Conversion to Sterile Meropenem Trihydrate: The non-sterile Meropenem Trihydrate is converted into sterile Meropenem Trihydrate using water, methanolic ammonia solution, and purging carbon dioxide gas.

Industrial Production Methods

Industrial production of Meropenem involves catalytic hydrogenolysis of a key intermediate, followed by conventional catalytic cyclization, esterification, and protective condensation processes . This method simplifies the production process, improves yield, and reduces costs .

Analyse Des Réactions Chimiques

Types of Reactions

Meropenem undergoes various chemical reactions, including:

Hydrogenation: Used in the deprotection step during synthesis.

Condensation: Involves the formation of the Meropenem core structure.

Deprotection: Removal of protective groups to yield the active compound.

Common Reagents and Conditions

Hydrogenation: Palladium on activated carbon (Pd/AC) catalyst.

Condensation: Enol-phosphate ester and thiol derivative.

Deprotection: Methanolic ammonia solution and carbon dioxide gas.

Major Products Formed

The major product formed from these reactions is Meropenem Trihydrate, which is then converted into its sterile form for medical use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ertapenem: Less active against nonfermentative Gram-negative bacilli compared to Meropenem.

Doripenem: Similar spectrum of activity but with different pharmacokinetic properties.

Uniqueness of Meropenem

Meropenem is unique due to its broad spectrum of activity, stability against β-lactamase hydrolysis, and its ability to be used without a renal dehydropeptidase inhibitor . It is more active against Gram-negative pathogens compared to Imipenem and has a favorable safety profile .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Meropenem involves the formation of the beta-lactam ring and the addition of a thiomethyl group to the 5-membered ring. This is achieved through a series of reactions starting from 3-mercaptopropionic acid.", "Starting Materials": [ "3-mercaptopropionic acid", "Triethylamine", "Methyl acrylate", "Sodium hydride", "Dimethylformamide", "Chloroacetyl chloride", "Triethylamine", "Imipenem", "Sodium bicarbonate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "1. 3-mercaptopropionic acid is reacted with triethylamine and methyl acrylate to form a thioester intermediate.", "2. Sodium hydride is added to the thioester intermediate to form a carbanion intermediate.", "3. Chloroacetyl chloride is added to the carbanion intermediate to form a beta-lactam intermediate.", "4. Imipenem is reacted with the beta-lactam intermediate in the presence of triethylamine to form the penem intermediate.", "5. The penem intermediate is treated with sodium bicarbonate to form the carbapenem intermediate.", "6. Hydrogen peroxide is added to the carbapenem intermediate to form the thiomethylated carbapenem intermediate.", "7. The thiomethylated carbapenem intermediate is treated with sodium hydroxide and water to form Meropenem." ] } | |

Numéro CAS |

119478-56-7 |

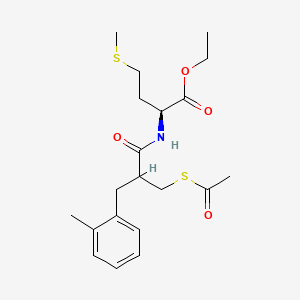

Formule moléculaire |

C17H27N3O6S |

Poids moléculaire |

401.5 g/mol |

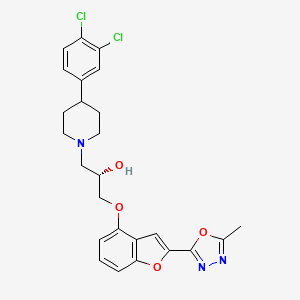

Nom IUPAC |

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1 |

Clé InChI |

WCDAAZJSDNCCFU-NACOAMSHSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |

SMILES canonique |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O |

Autres numéros CAS |

119478-56-7 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Solubilité |

Sparingly 5.63e+00 g/L |

Synonymes |

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide](/img/structure/B1662755.png)

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

![(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone](/img/structure/B1662763.png)